Sodium hypophosphite

Description

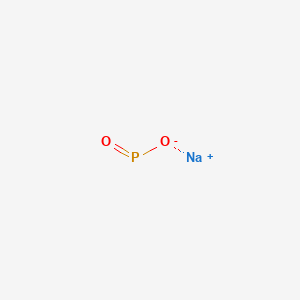

Structure

2D Structure

Properties

InChI |

InChI=1S/Na.HO2P/c;1-3-2/h;(H,1,2)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKNDXOLMOFEJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granules or crystals; [HSDB] | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, colorless, deliquescent granules; saline taste. Soluble in 1 part water, 0.15 part boiling water; freely soluble in glycerol and in boiling alcohol; soluble in cold alcohol, slightly soluble in absolute alcohol. Insoluble in ether. Solubility of anhydrous NaH2PO2 at 25 °C in ethylene glycol: 33.0 g/100g; in propylene glycol: 9.7 g/100g. /Sodium hypophosphite monohydrate/, In water, 909 g/L at 30 °C and pH 5.8 to 5.9, Soluble in water, Slightly soluble in alcohol, Slightly soluble in ammonia and ammonium hydroxide | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 /Sodium hypophosphite monohydrate/ | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, pearly, crystalline plates or white granular powder, White crystals | |

CAS No. |

7681-53-0 | |

| Record name | Sodium phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYPOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TU1537O43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point equals 392 °F (decomposes into toxic and explosive phosphine gas), Decomposes above 238 °C (OECD Guideline 102) | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Production Advancements of Sodium Hypophosphite

Industrial Synthesis Methodologies

The primary industrial method for producing sodium hypophosphite involves the reaction of white phosphorus with a basic solution, typically sodium hydroxide (B78521) or a mixture of calcium hydroxide and sodium carbonate.

One established process involves treating an aqueous mixture of calcium hydroxide and sodium carbonate with free phosphorus. This reaction is typically conducted at temperatures between 70°C and 100°C for several hours under an inert gas atmosphere, with stirring, to form an aqueous solution of this compound. google.com In this method, sodium carbonate reacts with calcium hydroxide to produce sodium hydroxide and calcium carbonate. The in-situ generated sodium hydroxide then reacts with phosphorus to directly produce this compound. google.com This approach can lead to increased yields (from 60% to 80-85%) and reduced reaction times compared to older methods. google.com

Another existing production method involves preparing a lime emulsion and then adding liquid caustic soda to a reaction kettle. Yellow phosphorus is subsequently added, and the reaction proceeds while stirring at temperatures around 40-45°C. guidechem.com After the reaction, the mixture is filtered, and the filtrate undergoes decalcification, concentration, pH adjustment, further concentration, cooling, crystallization, and centrifugation for packaging. guidechem.com A variation of this method involves mixing quicklime, liquid caustic soda, and water and pumping this mixture into the reactor. google.com The mixture is heated to 40-50°C, and yellow phosphorus is added. google.com The reaction is exothermic, causing the temperature to rise to 95-98°C. google.com

The reaction of white phosphorus with sodium hydroxide solution is a known method that produces both phosphine (B1218219) gas and this compound. nih.govgoogle.com In industrial settings, the phosphine byproduct is usually burned off. nih.gov

Process Intensification and Energy Optimization in Production

Process intensification and energy optimization are crucial aspects of modern chemical production, including the synthesis of this compound, to improve efficiency and reduce environmental impact.

Studies have shown significant potential for energy saving in this compound production through process integration techniques like pinch analysis. researchgate.netresearchgate.netresearchgate.net One analysis of a this compound production process indicated that an optimal integrated process could consume substantially less hot and cold utilities compared to a non-integrated process. kpi.kharkov.ua Specifically, an optimal integrated process was shown to consume 45% of the hot utilities and 30% of the cold utilities required by the non-integrated process. kpi.kharkov.ua

Heat integration through the installation of recuperative heat exchangers has been proposed and analyzed for its economic efficiency in this compound production. researchgate.netresearchgate.net Such installations can lead to considerable energy savings with relatively short payback periods. researchgate.netresearchgate.netresearchgate.net For instance, an economy of 1,200,000 USD and a payback period of 14 months were estimated in one study for the application of an energy recovery system. researchgate.netresearchgate.net Another research indicated that a renovated heat exchanger network with plate heat exchangers could save about 55% of the energy consumed in the process. researchgate.net

Process integration not only reduces heating and cooling duties but also impacts power consumption for pumping and minimizes pipe heat losses. researchgate.net The drive for efficient energy use in this compound production is also linked to minimizing the environmental impact caused by emissions. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds, including this compound, to develop more environmentally friendly and sustainable production methods.

This compound itself is being explored as a "green," safe, stable, and cost-effective phosphorus source in the synthesis of various organophosphorus compounds, offering a promising substitute for traditional, more hazardous reagents like phosphorus trichloride (B1173362). researchgate.netmdpi.comnih.govresearchgate.net Using this compound in these syntheses can lead to more step-efficient and economical processes, reducing both financial and environmental costs. mdpi.com

Research is being conducted on developing environmentally friendly strategies for the direct conversion of this compound into organophosphorus compounds. researchgate.net For example, a palladium-catalyzed multi-component reaction has been developed that utilizes this compound as a phosphorus source for the synthesis of diarylphosphinates. mdpi.comnih.govresearchgate.net This method allows for the simultaneous formation of carbon-phosphine and oxygen-phosphine bonds in a single step. mdpi.com

Another green approach involves the nickel-catalyzed hydrophosphonylation of alkynes using inorganic this compound as the phosphorus source. acs.org This reaction can be carried out at room temperature and provides H-phosphinates, which are valuable intermediates for synthesizing diverse phosphinate derivatives. acs.org

Furthermore, this compound has been utilized as a green, inexpensive, and safe inorganic salt in the ring-opening reaction of epoxides to synthesize β-hydroxyhydrophosphonic acid derivatives. thieme-connect.com This method offers a simple operation with good selectivity and functional group compatibility. thieme-connect.com

The use of this compound as a bulk and environmentally friendly reducing agent in reductive amination is also being investigated as a safer, more cost-effective, and environmentally benign alternative to traditional reductants. organic-chemistry.org

These advancements highlight a growing trend towards utilizing this compound as a key reagent in greener synthetic routes and optimizing its own production process to be more energy-efficient and less impactful on the environment.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 23703395 |

| White phosphorus | 10010782 |

| Calcium hydroxide | 89026 |

| Sodium carbonate | 10340 |

| Sodium hydroxide | 14798 |

| Calcium carbonate | 10112 |

| Phosphine | 14107 |

| Phosphoric acid | 1004 |

| Calcium phosphate (B84403) | 24353 |

| Phosphorus trichloride | 24817 |

| Diarylphosphinates | N/A |

| H-phosphinates | N/A |

| Epoxides | 7859 |

| β-hydroxyhydrophosphonic acid derivatives | N/A |

Data Tables

| Process Parameter | Traditional Method Range guidechem.com | Improved Method (Example) google.com |

| Reaction Temperature (°C) | 40-45 | 70-100 |

| Reaction Time | Not specified (multi-step) | 5-7 hours |

| Yield (%) | Not specified | 80-85 |

| Energy Optimization Metric | Non-Integrated Process kpi.kharkov.ua | Optimal Integrated Process kpi.kharkov.ua |

| Hot Utility Consumption | 100% | 45% |

| Cold Utility Consumption | 100% | 30% |

Note: "N/A" in the PubChem CID table indicates that a specific CID for the general class of compounds (like Diarylphosphinates, H-phosphinates, or β-hydroxyhydrophosphonic acid derivatives) is not applicable or readily available as a single entry.

Chemical Reactivity and Mechanistic Investigations of Sodium Hypophosphite

General Reduction Chemistry of the Hypophosphite Anion

The hypophosphite anion is a versatile reducing agent capable of reducing various metal ions to their metallic state, a property extensively utilized in electroless plating processes, particularly for nickel (Ni-P plating). atamanchemicals.comsdlookchem.comatamanchemicals.comwikipedia.org In these reactions, the hypophosphite is oxidized, commonly to phosphite (B83602). atamanchemicals.comacs.orggoogle.com

The general reduction reaction can be represented by the oxidation of hypophosphite:

H₂PO₂⁻ + H₂O → H₂PO₃⁻ + 2H⁺ + 2e⁻

This release of electrons facilitates the reduction of metal ions in the solution. For instance, in electroless nickel plating, nickel ions (Ni²⁺) are reduced to metallic nickel (Ni). atamanchemicals.comsdlookchem.comatamanchemicals.comwikipedia.org

Ni²⁺ + 2e⁻ → Ni

Beyond metal ion reduction, the hypophosphite anion can participate in other reduction reactions, including the reduction of organic functional groups and the dehalogenation of organic compounds. rsc.orgacs.org The reducing power of hypophosphite is significant despite its relatively slow reaction rate with many oxidizers in the absence of catalysts. ect-journal.kz

Electrochemical Behavior and Oxidation Pathways

The electrochemical behavior of sodium hypophosphite, particularly its anodic oxidation, is crucial in processes like electroless plating where it acts as the reducing agent at the anode. ias.ac.inxmu.edu.cn Studies using techniques like cyclic voltammetry and electrochemical impedance spectroscopy have investigated the oxidation pathways of the hypophosphite anion. ias.ac.inxmu.edu.cnunlp.edu.arpsu.eduelectrochemsci.orgpku.edu.cn

The oxidation of NaH₂PO₂ is a complex electrochemical process influenced by factors such as concentration, temperature, and the presence of other species in the solution, including metal ions. xmu.edu.cnpku.edu.cn

Influence of Electrolyte Composition on Electrochemical Kinetics

The composition of the electrolyte significantly impacts the electrochemical kinetics of hypophosphite oxidation. In electroless plating baths, the presence of various organic and inorganic species can influence the voltammetric behavior of hypophosphite. ias.ac.in For example, the oxidation potentials of reaction steps can vary with temperature and the presence of organic components like carboxylic acids. ias.ac.in Chloride ions have also been shown to enhance the oxidation of hypophosphite. ias.ac.in

In nickel-phosphorus alloy electrodeposition, the concentration of this compound in the electrolyte affects the deposition rate and the phosphorus content in the alloy. uctm.edusemanticscholar.org Increasing the hypophosphite concentration generally leads to an increase in the phosphorus content in the deposited alloy. uctm.edusemanticscholar.org The type of electrolyte (e.g., methanesulfonate (B1217627) vs. sulfate) also influences the phosphorus content. semanticscholar.org

The pH of the solution is another critical factor, with increasing pH generally promoting hypophosphite oxidation while potentially hindering the reduction of metal ions. electrochemsci.orgpku.edu.cn

Proposed Mechanistic Models for Electron Transfer Processes

Several mechanistic models have been proposed to explain the electron transfer processes during hypophosphite oxidation. In electroless plating, an ECE (Electrochemical-Chemical-Electrochemical) type of mechanism appears to be operative. ias.ac.in This involves initial electrochemical oxidation, followed by a chemical reaction, and then further electrochemical steps. ias.ac.in

One proposed pathway for the oxidation of the hypophosphite anion involves a primary addition of a hydroxide (B78521) ion (OH⁻) to the hypophosphite anion, which is considered energetically favorable under both acidic and alkaline conditions. psu.edu This can lead to the formation of intermediate species. psu.edu Another proposed mechanism suggests a direct electron transfer from the phosphorus center to an oxidant, generating free radicals in the rate-determining step. researchgate.net

In the context of electroless nickel deposition, the mechanism is complex and can involve both direct and indirect pathways. uctm.edu The direct mechanism suggests simultaneous and independent reduction of phosphorus source (hypophosphite), nickel ions, and hydrogen ions. uctm.edu The indirect mechanism proposes the initial formation of phosphine (B1218219) (PH₃) as an intermediate, which then chemically reacts with nickel ions to form the Ni-P alloy. uctm.edu However, studies also suggest that alloyed phosphorus can be formed directly from the hypophosphite ion without the intermediate formation of phosphite or the presence of nickel ions. utl.pt

Studies on the oxidation of hypophosphite on platinum electrodes in acidic media suggest dissociative adsorption of hypophosphite ions on the surface, with the oxidation product being phosphoric acid (H₃PO₄) rather than phosphite (H₂PO₃⁻), which is typically observed on nickel electrodes. xmu.edu.cn

In some reactions, such as the oxidation by permanganate, evidence suggests a direct hydride ion transfer from phosphorus to the metal center. researchgate.net

Role as a Hydride Equivalent in Reductive Transformations

The hypophosphite anion can function as a hydride equivalent in various reductive transformations. rsc.orgnih.govresearchgate.net This means it can effectively transfer a hydride ion (H⁻) or its equivalent during a reaction, facilitating reduction.

In organic chemistry, this compound has been utilized as a hydrogen donor in transfer hydrogenation reactions, reducing functional groups like carbonyl compounds, alkenes, alkynes, and nitro compounds, often catalyzed by transition metals like palladium. rsc.orgresearchgate.netresearchgate.net The mechanism can involve the generation of a phosphorus-centered radical from the hypophosphite anion via hydrogen atom abstraction, which can then participate in reductive processes like halogen atom transfer. acs.org

The transfer of a hydride from phosphorus to a metal center has been proposed in the reaction of cobalt(III)-bound phosphite and hypophosphite, leading to the formation of a protonated metal species. at.ua

While the precise mechanism can vary depending on the reaction conditions and catalyst, the ability of the hypophosphite anion to donate hydrogen species or equivalents is a key aspect of its reducing capability in diverse chemical transformations. rsc.orgresearchgate.netresearchgate.net

Applications in Advanced Chemical Synthesis

Reductive Amination Reactions

Reductive amination is a crucial method for synthesizing amines, widely used in the pharmaceutical, fine chemicals, and materials industries researchgate.netacs.orgacs.org. This process typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, followed by the reduction of the imine to the corresponding amine researchgate.netacs.org. Sodium hypophosphite has emerged as an effective reducing agent for this transformation, offering advantages over traditional methods researchgate.netorganic-chemistry.orgacs.org.

Scope and Functional Group Compatibility

This compound has been shown to promote reductive amination with a broad scope of substrates. Various carbonyl compounds react with amines under optimized conditions to yield the desired alkylated amines researchgate.netacs.org. The reaction demonstrates good compatibility with a wide range of functional groups, making it applicable to the synthesis of diverse amine structures researchgate.netorganic-chemistry.orgacs.org. Studies have shown successful reductive amination of different carbonyl compounds and amines, highlighting the versatility of this compound as a reductant in this context researchgate.net.

Reaction Kinetics and Optimization of Conditions

Optimization studies for this compound-mediated reductive amination have focused on identifying conditions that maximize yield and efficiency. Factors such as temperature, solvent, and the ratio of reactants play a significant role organic-chemistry.orgacs.org. For instance, high yields (up to 85%) have been achieved under optimized conditions, such as reacting at 130°C without a solvent (neat) organic-chemistry.org. The process has also demonstrated scalability, with successful reactions performed on a 200-fold larger scale without loss of efficiency researchgate.netorganic-chemistry.orgacs.org.

Interactive Table 1: Optimized Conditions for this compound Mediated Reductive Amination

| Parameter | Optimized Condition | Reference |

| Temperature | 130 °C | organic-chemistry.org |

| Solvent | Neat (no solvent) | organic-chemistry.org |

| NaH₂PO₂ Equivalent | 0.5 - 1 equiv. | organic-chemistry.orgacs.org |

| Reaction Time | Varies depending on substrate, e.g., 4 h, 19 h acs.org | acs.org |

Note: Specific conditions may vary depending on the substrates used.

Mechanistic Insights into Reductive Amination Pathways

While the general mechanism of reductive amination involves imine formation followed by reduction, the specific role and mechanism of this compound as the reducing agent have been investigated. A proposed mechanism suggests that this compound acts as a four-electron reductant, capable of reducing two molecules of the substrate organic-chemistry.org. This is in contrast to some other reductants that may act as two-electron donors. Further research is ongoing to fully elucidate the detailed mechanistic pathways involved in this compound-mediated reductive amination organic-chemistry.org.

Dehalogenation Chemistry

This compound is also employed in dehalogenation reactions, which involve the removal of halogen atoms from organic molecules. This is particularly relevant for the detoxification of halogenated environmental pollutants and in organic synthesis unive.itgoogle.comresearchgate.net.

This compound can act as a halogen atom transfer (XAT) agent, particularly under photocatalytic conditions organic-chemistry.org. It can generate phosphorus-centered radicals via hydrogen atom transfer (HAT), and these radicals can activate carbon-halogen bonds, enabling transformations like hydroalkylation of nonactivated alkenes and protodehalogenation of aromatic bromides organic-chemistry.org. The process can utilize blue light irradiation and a photocatalyst organic-chemistry.org.

In the presence of a palladium-on-carbon (Pd/C) catalyst, this compound can effectively hydrodehalogenate polychlorinated aromatic halides in multiphase systems unive.itrsc.org. This method has shown rapid and progressive displacement of chlorine atoms from polyhalogenated benzenes unive.itrsc.org. The use of a multiphase system, including a hydrocarbon solvent, concentrated aqueous alkali, and a quaternary onium salt as a phase-transfer catalyst, enhances the reaction rate unive.itrsc.org. This synergy is attributed to improved transfer of the hypophosphite anion to the catalyst surface, better partitioning of halogenated compounds, and efficient removal of the hydrogen halide byproduct rsc.org. The method is also effective for aryl bromides and deactivated p-methoxyaryl halides unive.itrsc.org.

Reduction of Carbonyl Compounds and Nitriles

Beyond reductive amination, this compound can be used for the direct reduction of carbonyl compounds and nitriles under specific conditions.

Nitriles can be conveniently reduced to aldehydes using this compound in conjunction with Raney nickel in aqueous acetic acid or aqueous acetic acid-pyridine solutions researchgate.netresearchgate.netgoogle.comajol.info. This method offers advantages such as the use of convenient hydrogen sources and the ability to conduct reactions in aqueous media at ambient temperatures and pressures ajol.info. It avoids the need for hydrogen cylinders and trapping agents in many cases ajol.info. This reduction is applicable to various nitriles, including benzonitriles, glycosyl nitriles, and heterocyclic nitriles ajol.info.

This compound has also been explored for the reductive condensation between methyl cyanoacetate (B8463686) and aldehydes, providing a one-step protocol for the synthesis of products with saturated carbon chains researchgate.netresearchgate.net.

While this compound can reduce nitro compounds to amines with a Pd/C catalyst researchgate.net, its primary utility in the reduction of carbonyls and nitriles often involves metal catalysts to facilitate the transformation to aldehydes or in reductive amination contexts.

Synthesis of Organophosphorus Compounds

This compound is increasingly recognized as a valuable and environmentally friendly phosphorus source for the synthesis of various organophosphorus compounds mdpi.comresearchgate.netect-journal.kzacs.orgbangor.ac.uk. Traditionally, phosphorus trichloride (B1173362) (PCl₃) has been used, but its toxicity and moisture sensitivity present challenges mdpi.comacs.org. This compound offers a safer, more stable, and cost-effective alternative mdpi.comresearchgate.netacs.orgbangor.ac.uk.

The unique structure of this compound, containing two phosphine (B1218219) hydrogen bonds, allows for their conversion into new functional groups bangor.ac.uk. It can be directly utilized as a phosphorus source in palladium-catalyzed coupling reactions for the synthesis of diarylphosphinates in a "one-pot" manner mdpi.comresearchgate.net. This method enables the construction of carbon-phosphine and oxygen-phosphine bonds, offering high efficiency and functional group tolerance mdpi.com.

Furthermore, this compound can be converted into H-phosphonate diesters through reactions with alcohols, often catalyzed by transition metals like nickel ect-journal.kzacs.org. This approach avoids the use of PCl₃ and provides a convenient route to these important organophosphorus compounds acs.org. The oxidation of this compound by oxygen in alcoholic solutions catalyzed by metal salts, such as FeCl₃, has been shown to yield dialkylphosphites ect-journal.kz.

Palladium-Catalyzed Coupling Reactions

This compound has been utilized as a phosphorus source in palladium-catalyzed coupling reactions, particularly for the formation of phosphorus-carbon bonds. This approach offers a step-efficient, simpler, and more economical alternative to methods using traditional phosphorus sources like phosphorus trichloride (PCl₃). researchgate.netmdpi.com

Palladium catalysis facilitates the direct diarylation of this compound, enabling the synthesis of diarylphosphinates. mdpi.com A proposed mechanism involves the reduction of a divalent palladium catalyst to a zero-valent palladium catalyst by this compound. This zero-valent palladium then undergoes oxidative addition with an aryl halide substrate, forming a divalent palladium intermediate. mdpi.com

Research has explored the optimization of reaction conditions, including catalyst selection and concentration, for palladium-catalyzed coupling reactions involving this compound. For instance, studies have shown that catalysts like Pd(dppf)Cl₂ are effective, while inexpensive metal salts such as nickel and cobalt did not exhibit catalytic activity in certain diarylphosphinate synthesis reactions. mdpi.com

This compound derivatives, such as anilinium hypophosphite, have also been employed in palladium-catalyzed cross-coupling reactions for the synthesis of monosubstituted phosphinic acids and allylic phosphinates. researchgate.netacs.org

Nickel-Catalyzed Hydrophosphonylation of Alkynes

This compound can participate directly as a phosphorus source in nickel-catalyzed selective alkyne hydrophosphonylation reactions. This multicomponent transformation can be achieved at room temperature and provides a method for synthesizing H-phosphinates. researchgate.netnih.gov H-phosphinates are valuable intermediates that can be further converted into various phosphinate derivatives with different P-C, P-S, P-N, P-Se, and P-O bonds. researchgate.netnih.gov

This nickel-catalyzed approach using this compound offers a milder and more environmentally friendly alternative to traditional methods for synthesizing phosphinate esters, which often rely on toxic and energy-intensive PCl₃. researchgate.netnih.gov Research in this area includes the development of heterogeneous single-atom nickel catalysts that utilize this compound as a stable, eco-friendly, and readily available phosphorus source for phosphorus-oxygen bond formation reactions. acs.org

Reduction of Carbon-Based Materials

This compound is employed as a reducing agent for carbon-based materials, particularly in the synthesis of reduced graphene oxide (RGO) from graphene oxide (GO). oiccpress.comd-nb.inforsc.orgresearchgate.net

A method for the chemical synthesis of RGO involves the oxidation of multiwalled carbon nanotubes (MWCNTs) followed by reduction using this compound or sodium sulfite. oiccpress.comd-nb.info Studies have confirmed that RGO is obtained through this process. oiccpress.comd-nb.info The characteristics of electrodes made from graphene oxide reduced with this compound have shown enhanced performance in oxygen reduction reactions compared to electrodes made from the starting MWCNTs. oiccpress.comd-nb.info These RGO-based electrodes also exhibited stability over several months of testing. oiccpress.comd-nb.info

This compound can be used for the chemical reduction of an exfoliated graphite (B72142) oxide suspension under acidic conditions. rsc.orgresearchgate.net The strong reducibility of hypophosphorous acid, derived from a this compound-hydrochloric acid mixture, is considered the main mechanism for oxygen reduction and graphite restructuring of GO sheets. rsc.org RGO produced via this method has shown a high carbon-to-oxygen atomic ratio, excellent thermal stability, and high electrical conductivity. rsc.org

This compound also plays a role in the fabrication of size-controlled cobalt nanoparticles on carbon nitride nanotubes, acting as a reducing agent in the process. rsc.org

Here is a table summarizing some research findings related to the reduction of carbon-based materials with this compound:

| Material Reduced | Reducing Agent | Conditions | Key Finding | Source |

| Graphene Oxide | This compound | Alkaline solution (pH = 11) | Enhanced performance in oxygen reduction reactions compared to starting MWCNTs. Stable for 6 months. | oiccpress.comd-nb.info |

| Graphene Oxide | This compound + HCl | Acidic conditions | High C/O ratio (13.5), excellent thermal stability, high electrical conductivity (up to 380 S m⁻¹). | rsc.org |

| Cobalt ions on CNNTs | This compound | Alkaline ethylene (B1197577) glycol | Facilitates formation of size-controlled Co nanoparticles (down to 2 nm) with uniform size distribution. | rsc.org |

Catalytic Applications and Mechanisms

Polymerization Catalysis

Sodium hypophosphite is recognized as a catalyst in certain polymerization reactions. It is specifically mentioned as a polymerization catalyst for acrylic acid-based polymers. wikipedia.org Research has also investigated the effects of this compound as a catalyst in melt-phase polycondensation reactions, such as those involving nylon 612. core.ac.uk Studies have examined the influence of catalyst levels and water concentration on the kinetics of these polycondensation reactions at high temperatures and low water conditions, characteristic of the final stages of industrial processes. core.ac.uk

Polymer Stabilization During Processing

During the thermal processing and extrusion of polymers, degradation can occur. This compound is utilized as a stabilizer to mitigate this degradation. wikipedia.orgnih.govuni.lunih.govnih.gov Its role as a stabilizer is crucial in maintaining the integrity and performance of polymeric materials under elevated temperatures.

Catalytic Hydrogen Generation from Hypophosphite Solutions

This compound is considered a promising source for generating hydrogen. americanelements.comnih.govwikiwand.comcgl.org.cn This process often involves the use of catalysts to facilitate the release of hydrogen from hypophosphite solutions.

Development of Heterogeneous Catalysts

Significant research has focused on developing efficient heterogeneous catalysts for hydrogen generation from this compound. The Ru/g-C₃N₄ (Ru/GCN) nanocomposite has been presented as an effective heterogeneous catalyst, exhibiting good activity and recyclability under mild conditions. americanelements.comnih.govwikiwand.comcgl.org.cn The catalytic performance and stability are noted to be enhanced by the use of nanomaterials. americanelements.com

Other metallic nanoparticles supported on graphitic carbon nitride (GCN), including palladium, nickel, and rhodium, have also been evaluated for this application. nih.gov Among these, the Pd-based catalyst, Pd/GCN, demonstrated high activity and stability, achieving 100% conversion over multiple cycles. nih.gov

Cobalt-Boron oxides containing catalysts, such as CoO·B₂O₃ (CoB₂O₄), have been synthesized and investigated for hydrogen generation from basic this compound solutions. nih.govpolito.it These catalysts have shown activity in the temperature range of 30°C to 80°C. nih.govpolito.it

Reaction Pathway Elucidation and Kinetic Studies

Mechanistic studies have been conducted to understand the process of hydrogen generation catalyzed by these materials. A proposed mechanism for the Ru/GCN catalyzed reaction involves an electrochemical process with electron transfer. americanelements.com The hypophosphite ion is believed to adsorb onto the surface of the ruthenium catalyst. americanelements.com

Kinetic studies have provided insights into the reaction rates and activation energies. For instance, with a CoO·B₂O₃ catalyst, reaction rate constants have been calculated at various temperatures. nih.govpolito.it The activation energy for this reaction has been determined to be 49.59 kJ·mol⁻¹. nih.govpolito.it The rate of hydrogen evolution is significantly influenced by temperature. nih.govpolito.it

Optimal reaction conditions for achieving full conversion have been identified for specific catalyst systems. Using the Ru/GCN catalyst, optimal conditions were found to be a temperature of 85 °C, 50 g of catalyst, and a 4 M hypophosphite solution concentration for 30 minutes. americanelements.comcgl.org.cn The concentration of the hypophosphite solution can influence catalytic activity and hydrogen yield. cgl.org.cn

| Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|

| 30 | 8.53 × 10⁻⁴ |

| 40 | 1.62 × 10⁻⁴ |

| 50 | 3.06 × 10⁻³ |

| 60 | 5.06 × 10⁻³ |

| 80 | 1.39 × 10⁻² |

Catalysis in Esterification Reactions

This compound serves as an effective catalyst in esterification reactions, particularly in the context of modifying cellulosic materials. It is recognized as the most efficient catalyst for the esterification of cellulosic fabrics with citric acid. It is also employed in the esterification of wood with citric acid.

In reactions involving the cross-linking of cotton cellulose (B213188) with polycarboxylic acids like 1,2,3,4-butanetetracarboxylic acid (BTCA) and maleic acid (MA), this compound acts as a catalyst for the esterification step.

Mechanistic Debates on Catalytic Role

The precise catalytic mechanism of this compound in esterification reactions, especially with polycarboxylic acids and cellulose, has been a subject of investigation and debate. In the esterification of cellulose with BTCA, alkaline metal ions have been shown to catalyze the formation of anhydride (B1165640) intermediates. However, acid anions are suggested to play a significant role in the subsequent esterification reaction by assisting in the removal of protons from intermediates. Alkaline salts with lower pKa1 values of their corresponding acids are considered more effective catalysts as they can lead to lower pH and higher acid anion concentrations.

In the case of maleic acid and cotton, this compound catalyzes the esterification, which occurs at temperatures of 130 °C and above. While esterification with MA alone forms a single ester linkage, preventing cross-linking, the presence of this compound enables cross-linking. It has been proposed, based on indirect evidence, that at temperatures of 160 °C and higher, this compound might react with the carbon-carbon double bonds of two maleic acid molecules already esterified with cellulose, thereby forming a cross-linkage. However, direct experimental evidence is still needed to definitively prove this mechanism. Studies on the esterification of wood with maleic anhydride and this compound also suggest a reaction between SHP and the unsaturated carbon of maleic acid. Furthermore, in the esterification of wood with citric acid catalyzed by SHP, an unwanted side reaction between citric acid and SHP can occur at higher SHP concentrations, leading to a decrease in the molecular weight of the esterified lignin.

Environmental and Economic Considerations in Catalysis

This compound (NaH₂PO₂, PubChem CID: 23675242) presents several environmental and economic advantages when employed as a catalyst or reactant in various chemical processes, particularly in the context of green chemistry initiatives. Its use is often considered a more sustainable alternative to traditional reagents.

Environmentally, this compound is recognized as a green, safe, and stable phosphorus source. mdpi.comacs.orgresearchgate.net Unlike some conventional phosphorus sources, such as phosphorus trichloride (B1173362), this compound is less hazardous. mdpi.comresearchgate.net In certain catalytic applications, it can serve as a hydrogen donor, enabling the generation of clean elemental hydrogen without producing pollutants. nih.govresearchgate.neta-z.lu This is particularly relevant in the context of developing sustainable energy sources. nih.gov

However, it is important to note that while generally considered environmentally benign in many applications, this compound is classified as a water pollutant (surface water) and is slightly harmful to invertebrates. smc-global.com Proper disposal in accordance with local environmental regulations is necessary to minimize potential harm to water bodies and wildlife. chemiis.com There is evidence suggesting the absence of bioaccumulation potential in aquatic organisms. smc-global.com

Research findings support the economic viability and environmental benefits in specific catalytic applications. For example, in the palladium-catalyzed synthesis of diarylphosphonates, optimizing reaction conditions, including concentration, was found to enhance both reaction efficiency and economic viability. mdpi.comresearchgate.net

In the context of hydrogen generation, this compound is considered a promising source due to its commercial availability, low cost, safety, and environmental friendliness. nih.gov Its ability to release clean hydrogen without byproducts and its high stoichiometric potential for hydrogen production are particularly appealing from an environmental perspective. nih.govresearchgate.net The development of cost-effective and recyclable catalysts, such as Ru/g-C₃N₄, for hydrogen production from this compound further enhances the economic and environmental attractiveness of this process compared to using expensive noble metal catalysts. nih.govresearchgate.net

Despite these advantages, some studies have questioned the economic and environmental benefits of using this compound as a catalyst in certain applications, such as the esterification of wood with citric acid. researchgate.netresearchgate.net In this specific case, esterification could occur even without this compound, and its high cost and potential environmental harm due to leaching were raised as concerns. researchgate.netresearchgate.net Leached hydrogen phosphide (B1233454) compounds can potentially fertilize surface water. researchgate.net

The use of this compound as a reducing agent in reductive amination has also been explored, demonstrating its potential to compete with classical reductants due to its non-toxic, stable, environmentally benign, and bulk availability characteristics. acs.org

The economic viability of catalytic approaches involving this compound is often linked to the development of active and selective catalysts and the ability to recycle them effectively. nih.govtu-darmstadt.deacs.org Recyclable heterogeneous catalysts, such as Ni@CPOL-dppp&PPh₃, have shown promise in converting this compound into value-added organic phosphorus compounds, highlighting the potential for sustainable industrial applications. acs.org

Here is a summary of some research findings related to the environmental and economic considerations:

| Application | Environmental Consideration | Economic Consideration | Relevant Findings |

| Synthesis of Diarylphosphonates | Green, safe, stable phosphorus source; substitute for toxic PCl₃. mdpi.comresearchgate.net | Cost-effective; reduces overall cost and steps in one-pot synthesis. mdpi.comresearchgate.net | Optimal reaction concentration improves efficiency and economic viability. mdpi.comresearchgate.net |

| Hydrogen Generation | Promising green source; releases clean hydrogen without pollutants. nih.govresearchgate.neta-z.lu | Commercial availability, low cost. nih.gov Cost-effective alternative to noble metals. nih.govresearchgate.net | Development of recyclable catalysts enhances economic and environmental attractiveness. nih.govresearchgate.net High stoichiometric potential for hydrogen production. nih.govresearchgate.net |

| Esterification of Wood with Citric Acid | Environmentally harmful property due to leaching; leached compounds can fertilize water. researchgate.net | High cost; application questioned as esterification can occur without it. researchgate.netresearchgate.net | Treatments with and without SHP provided comparable wood properties. researchgate.netresearchgate.net |

| Reductive Amination | Non-toxic, stable, environmentally benign. acs.org | Bulk availability; potential to compete with classical reductants. acs.org | Achieved an E factor of 1 for substrate scope. acs.org |

| Synthesis of H-phosphonate Diesters | Stable, eco-friendly, readily available phosphorus source; replaces PCl₃. acs.org | Cheap inorganic salt. acs.org | Use of recyclable heterogeneous catalyst enhances potential for sustainable industrial applications. acs.org |

Applications in Surface Science and Materials Engineering

Electroless Plating Technologies

Electroless plating is a chemical deposition method that allows for the application of uniform metal layers onto various substrates without the need for an external electric current. advancedplatingtech.comopen.eduiqsdirectory.comanl.gov Sodium hypophosphite is the most common reducing agent used in electroless nickel (EN) plating, which results in the deposition of a nickel-phosphorus alloy. advancedplatingtech.comnickelinstitute.orgatamanchemicals.com

Influence of Bath Parameters on Deposition Rate and Coating Characteristics

The characteristics of the deposited coating, including deposition rate and composition, are significantly influenced by the parameters of the electroless bath. Key parameters include the concentrations of the metal source (nickel sulfate), the reducing agent (this compound), and the pH of the bath, as well as the temperature. mdpi.comthaiscience.inforesearchgate.netajrconline.org

Increasing the concentration of this compound generally leads to an increase in the deposition rate. thaiscience.infoajrconline.org However, excessively high concentrations can reduce the efficiency of nickel deposition and negatively impact coating adhesion. researchgate.net The ratio of nickel sulfate (B86663) to this compound concentration is also crucial for achieving a fair deposition rate and decent bath stability. thaiscience.info For instance, maintaining a nickel sulfate/sodium hypophosphite concentration ratio of approximately 0.4, with a moderately high this compound concentration of 0.38 M and a pH of 9 or above, can yield a deposition rate of around 20 µm/hr at 65°C. thaiscience.info

The pH of the bath also plays a critical role. In acidic or neutral baths, sodium acetate (B1210297) is often used as a complexing agent, while in alkaline baths, sodium citrate (B86180) is applied. jmmab.com The deposition rate can increase with decreasing pH in some electroless copper plating baths using this compound. researchgate.nettandfonline.com

Temperature is another important factor, with deposition rate generally increasing with temperature. researchgate.netscielo.br For electroless nickel plating with this compound, the rate of precipitation can be negligible below 65°C, increasing substantially as the temperature rises. scielo.br

The concentration of this compound also affects the phosphorus content in the Ni-P coating, which in turn influences the coating's properties. nickelinstitute.orgresearchgate.net The amount of phosphorus in the coating tends to increase with increasing hypophosphite concentration up to a certain threshold, after which further increases may lead to lower co-deposited phosphorus. researchgate.net

Data Table: Influence of this compound Concentration on Deposition Rate (Illustrative based on search results)

| This compound Concentration (g/L) | Approximate Deposition Rate (µm/hr) |

| Low (e.g., < 13) | Varies linearly with concentration researchgate.netscientific.net |

| Medium (e.g., 13-23) | Varies widely researchgate.netscientific.net |

| High (e.g., 23-25) | Varies linearly with concentration researchgate.netscientific.net |

| Optimal for compact coatings and strong adhesion (Ni-P on magnesium alloys) | 25-30 researchgate.net |

Microstructural Evolution and Compositional Analysis of Coatings

Electroless Ni-P coatings deposited using this compound have a non-equilibrium phase structure that can be amorphous, microcrystalline, or a combination of both, depending on the phosphorus content. jmmab.comresearchgate.netscientific.netresearchgate.netadvancedplatingtech.com Coatings with low phosphorus content (typically 1 to 4 wt% or <7%) tend to have a microcrystalline structure composed of small grains (e.g., 4-6 nm). scielo.brresearchgate.netadvancedplatingtech.com As the phosphorus content increases, the as-deposited coatings become amorphous. researchgate.netadvancedplatingtech.com

The phosphorus content in the deposit is primarily determined by the bath formulation, operating pH, and bath age. advancedplatingtech.com Typical phosphorus content in electroless nickel plating with this compound ranges from less than 2% to more than 12%. advancedplatingtech.comnickelinstitute.org The industry often categorizes electroless nickel coatings based on their phosphorus content: low phosphorus (2-5%), medium phosphorus (6-9%), and high phosphorus (10-13%). nickelinstitute.org

Techniques such as transmission electron microscopy, X-ray diffraction, differential scanning calorimetry, scanning electron microscopy (SEM), and energy dispersive spectroscopy (EDS) are used to analyze the microstructure and elemental composition of electroless coatings. scielo.brresearchgate.net Heat treatment can transform the as-deposited structure, leading to the formation of crystalline nickel and the precipitation of nickel phosphide (B1233454) (Ni₃P). jmmab.comscielo.brresearchgate.net This transformation can significantly affect the coating's properties, such as increasing hardness. open.eduresearchgate.netscielo.br

Coating Adhesion and Interface Activation Mechanisms

Achieving proper adhesion between the substrate and the electroless coating is crucial for the performance of the plated part. mdpi.comjmmab.com The adhesion is significantly influenced by the surface characteristics of the substrate and appropriate surface preparation. iqsdirectory.comanl.govmdpi.com For non-metallic substrates like plastics, activation with fine particles of a catalytic material, such as palladium, is required to initiate the autocatalytic deposition process. wikipedia.orgmdpi.com This activation step typically involves sensitization and activation treatments. mdpi.com

Mechanical anchoring can also contribute to coating adhesion, particularly on rougher surfaces or materials with modified fibers. mdpi.comsci-hub.ru Increasing surface roughness can initially increase adhesion, but excessive roughness may lead to decreased adhesion. mdpi.com Pre-etching of plastic surfaces can improve adhesive properties by creating microscopic pores for metal bonding. iqsdirectory.com

In some electroless copper plating systems using this compound, the addition of nickel ions to the plating solution can facilitate the co-deposition of a small amount of nickel, which catalyzes the reduction of Cu²⁺ by this compound, ensuring continuous deposition and good adhesion. atamanchemicals.comsdlookchem.com

Advanced Electroless Plating Systems

While this compound is the predominant reducing agent in electroless nickel plating, advancements have led to the development of advanced electroless plating systems. advancedplatingtech.com These include the use of alternative reducing agents for specific applications, the incorporation of composite materials within the nickel matrix, and the formulation of ternary alloys. advancedplatingtech.com Composites can include particles like diamonds, silicon carbide, and PTFE. advancedplatingtech.comokuno.co.jp Ternary alloys, such as nickel-phosphorus-boron, can be deposited from baths containing both this compound and other reducing agents like sodium borohydride. xmu.edu.cn These advanced systems aim to tailor coating properties like hardness, wear resistance, and corrosion resistance for specialized applications. advancedplatingtech.comokuno.co.jpxmu.edu.cn

Furthermore, efforts are being made to develop more environmentally friendly electroless plating baths, such as non-formaldehyde electroless copper baths that utilize this compound as the reducing agent. researchgate.netsdlookchem.comnmfrc.org

Flame Retardant Formulations and Mechanisms

This compound is utilized in the production of flame retardants, particularly for polymers and textiles. atamanchemicals.comupichem.comchemiis.com It is considered a key raw material for the production of halogen-free flame retardants. huxf.com

Metal hypophosphite salts, including this compound, have been reported as effective halogen-free flame retardant additives for polymers. google.com this compound is employed in flame retardant formulations where it reacts with other substances, such as polyols, to impart fire-resistant properties to materials. chemiis.com

The flame retardant mechanism of phosphorus-containing compounds, including those derived from hypophosphites, often involves both condensed-phase and gas-phase actions. benchchem.comresearchgate.netmdpi.com In the condensed phase, these compounds can decompose at high temperatures to form phosphoric acid derivatives. benchchem.comresearchgate.net These derivatives promote the formation of a protective char layer on the surface of the material. benchchem.comresearchgate.netmdpi.com This carbonaceous layer acts as a barrier, insulating the underlying material from heat and oxygen and thus preventing further combustion. benchchem.commdpi.com

In the gas phase, phosphorus-containing flame retardants can release phosphorus-containing radicals (e.g., PO•) that scavenge highly reactive radicals like H• and OH•, which are crucial for propagating combustion. benchchem.com This radical scavenging action suppresses flame spread. benchchem.com

This compound can also be used in conjunction with other compounds, such as carboxylic acids, as a flame retardant finishing system for fabrics like cotton. researchgate.net In the presence of this compound as a catalyst, carboxylic acids can esterify cellulose (B213188) fibers. researchgate.net Subsequent reactions at higher temperatures can bond phosphorus to the cellulose, contributing to the flame retardancy. researchgate.net This process can also lead to the cross-linking of cellulose. researchgate.net

While effective, hypophosphite compounds have been classified as dangerous materials due to their intrinsic flammability, which is a significant consideration in industrial handling. google.com

Polymer Additives and Modifiers

As a polymerization catalyst, this compound is used in the synthesis of certain polymers, including acrylic acid-based polymers atamanchemicals.comatamanchemicals.comaquabond.caaquabond.ca. It can help control the rate and efficiency of polymerization reactions chemiis.com.

Ion Exchange Resin Regeneration

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, are valuable tools for determining the molecular structure and identifying functional groups within a compound. nih.govlibretexts.org While general applications of these techniques for structural elucidation are well-established, specific studies involving sodium hypophosphite highlight their utility in understanding its chemical environment and transformations.

NMR spectroscopy, particularly ³¹P NMR, can provide information about the phosphorus-containing species present. For instance, studies on hybrid polymers incorporating sodium polyphosphate, where hydrolysis can occur, have utilized ³¹P NMR to identify different phosphate (B84403) species like orthophosphate, pyrophosphate, and trimetaphosphate. semanticscholar.org Although this example pertains to sodium polyphosphate, the principle of using ³¹P NMR to analyze phosphorus environments is directly applicable to studying the structure and potential transformation products of this compound.

Raman spectroscopy is sensitive to molecular vibrations and can offer insights into the structural modifications and interactions of compounds. semanticscholar.orgacs.org In the context of phosphorus-containing materials, Raman spectroscopy has been used to investigate structural changes and the formation of specific residues. semanticscholar.org While direct studies on the Raman spectrum of pure this compound were not extensively detailed in the search results, Raman spectroscopy is a suitable technique for analyzing the vibrational modes of the hypophosphite ion and studying its behavior in different matrices or under varying conditions.

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are crucial for understanding the redox behavior of electroactive species. gamry.com this compound acts as a reducing agent, and its electrochemical oxidation is fundamental to processes like electroless plating. wikipedia.orgresearchgate.net

Cyclic voltammetry has been employed to study the electro-oxidation mechanism of the hypophosphite ion (H₂PO₂⁻). researchgate.net Studies have shown that the electro-oxidation of hypophosphite can involve successive steps, characterized by distinct oxidation peaks in the voltammogram. researchgate.net For example, research indicates the presence of two oxidation current peaks for hypophosphite, corresponding to the oxidation of H₂PO₂⁻ to H₂PO₃⁻ and further oxidation of an intermediate to PO₄³⁻. researchgate.net

Cyclic voltammetry is also used to analyze plating bath solutions containing this compound to understand the electrochemical characteristics of the deposition process, such as in the deposition of Cr-P alloys. electrochemsci.org This technique helps in understanding the reaction pathways and the influence of factors like hypophosphite concentration on the electrochemical behavior of the plating bath. electrochemsci.orgresearchgate.net

Elemental Analysis and Compositional Mapping

Elemental analysis techniques are essential for determining the elemental composition of a material and the spatial distribution of elements within a sample. Techniques such as Energy Dispersive X-ray Spectroscopy (EDX) and X-ray Fluorescence (XRF) are commonly used for this purpose. poliba.itmeasurlabs.comresearchgate.net

EDX, often coupled with Scanning Electron Microscopy (SEM), allows for the elemental analysis of specific areas or features on a sample surface. researchgate.netresearchgate.net This is particularly useful in applications where this compound is used in coatings or composite materials, enabling the determination of the elemental composition of the deposited layer or the distribution of phosphorus and sodium within the material. Studies on modified cotton fabrics using this compound as a catalyst have utilized EDX to confirm the successful grafting reaction by analyzing the elemental composition of the treated fabric. nih.gov EDX can provide standardless elemental analysis in weight percentages. bas.bg

XRF is another technique used for both qualitative and quantitative elemental analysis of solid and liquid samples. measurlabs.com It can determine the elemental composition over a larger area compared to EDX and is sensitive to a wide range of elements, including sodium and phosphorus. measurlabs.comprotoxrd.com XRF can be used for compositional analysis and elemental mapping, providing insights into the homogeneity and distribution of elements within a sample containing this compound. protoxrd.com Both EDX and XRF can confirm the presence of specific elements like sodium. bas.bg

Thermal Analysis Methods

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of materials and identify processes like decomposition, melting, and phase transitions as a function of temperature. capes.gov.brhanrimwon.com

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the amount of volatile components or residues. capes.gov.brresearchgate.net Studies on the thermal decomposition of this compound have shown that it decomposes upon heating, yielding products such as phosphine (B1218219) and disodium (B8443419) phosphate. wikipedia.org TGA is frequently used to investigate the thermal decomposition behavior of materials treated with this compound, such as flame-retardant fabrics, to assess the effectiveness of the treatment in enhancing thermal stability and increasing char formation. capes.gov.brresearchgate.net For instance, TGA has revealed that the addition of this compound can lead to a lower initial decomposition temperature but a higher char formation in treated cotton fabrics. researchgate.net

DSC measures the heat flow into or out of a sample as a function of temperature, which can indicate thermal transitions like melting, crystallization, and decomposition. nih.govhanrimwon.com Combined TGA-DSC analysis provides a comprehensive understanding of the thermal events occurring in a material. researchgate.net DSC can be used to study the thermal behavior of this compound itself or materials incorporating it, providing data on energy changes associated with thermal decomposition or reactions. researchgate.net

Data from thermal analysis can be presented in tables to show mass loss at specific temperatures or the temperatures of thermal events.

| Technique | Observation | Material | Reference |

| TGA | Weight loss starting at 300 °C, max rate at 381 °C, ~75% mass loss | Control cotton fabric | researchgate.net |

| TGA | Lower initial decomposition temperature, higher char formation | Cotton fabric with SHP | researchgate.net |

| TGA/DTA | Decomposition behavior | Calcium hypophosphite | researchgate.net |

| TG-DSC | Disproportionation reactions | NaH₂PO₂, NaH₂PO₃, Na₂HPO₃ | researchgate.net |

Surface Morphological Analysis

Surface morphological analysis techniques are used to visualize and characterize the surface topography and features of materials at different magnifications. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are widely used for this purpose. mdpi.comscielo.brspectral.sepressbooks.pub

SEM provides high-resolution images of the sample surface, revealing details about its texture, roughness, and the presence of any deposited layers or particles. researchgate.netresearchgate.netscielo.br In applications involving electroless plating using this compound, SEM is crucial for examining the morphology of the deposited nickel-phosphorus coatings. researchgate.netmdpi.com SEM images can show different morphological features, such as smooth or nodular structures, and how these are influenced by deposition conditions, including the concentration of this compound. researchgate.netmdpi.com SEM coupled with EDX can also provide compositional information alongside morphological analysis. researchgate.net

AFM provides three-dimensional topographical maps of the surface with nanometer-scale precision. scielo.brpressbooks.pub It can measure surface roughness and other surface characteristics. scielo.brpressbooks.pub AFM is particularly useful for characterizing the initial substrate surface before deposition and the changes in surface morphology after treatment or coating with materials involving this compound. scielo.br For example, AFM has been used to evaluate the surface roughness of substrates before and after electroless deposition processes. scielo.br Integrated AFM-in-SEM systems allow for correlative analysis, combining the wide-field imaging of SEM with the high-resolution surface sensitivity of AFM without removing the sample. spectral.se

The morphology of coatings obtained using this compound in electroless deposition can vary, with factors like hypophosphite concentration influencing the resulting structure. mdpi.com

| Technique | Application to this compound Systems | Information Provided | Reference |

| SEM | Examining Ni-P coating morphology | Texture, roughness, features | researchgate.netmdpi.com |

| AFM | Characterizing substrate and coating surface roughness | 3D topography, roughness | scielo.brpressbooks.pub |

| SEM-EDX | Surface morphology and elemental composition of coatings | Visuals and elemental distribution | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of the Hypophosphite Anion

Quantum chemical calculations provide valuable insights into the fundamental properties of the hypophosphite anion, which are crucial for understanding its reactivity and behavior in various chemical environments. These calculations typically involve solving the electronic Schrödinger equation to determine the electronic structure, energy, and other properties of the anion.

Electronic Structure and Bonding Characteristics

Studies employing quantum chemical methods, such as Density Functional Theory (DFT), have been used to investigate the electronic structure and bonding within the hypophosphite anion (H₂PO₂⁻). The hypophosphite anion is described as having a structure resembling an irregular tetrahedron with a phosphorus atom at the center. researchgate.net The electronic density is generally shifted towards the oxygen atoms. researchgate.net

Computational studies have explored the charge distribution within the anion. For instance, Natural Bond Orbital (NBO) analysis on the hypophosphite ion has shown specific charge distributions on the constituent atoms. In one study, the charge distributions on the hydrogen atoms bonded to phosphorus were approximately -0.240, on the phosphorus atom approximately 1.742, and on the oxygen atoms approximately -1.130. psu.edu This indicates a polar nature for the P-H and P-O bonds within the anion.

The bonding in the hypophosphite anion involves a phosphorus atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, with two hydrogen atoms directly bonded to the phosphorus atom. The canonical SMILES representation of the hypophosphite ion is [O-][PH2]=O. wikidata.org Theoretical studies on chemical bonding often utilize methods like Valence Bond (VB) theory and Molecular Orbital (MO) theory, including approaches that account for electron correlation, such as Configuration Interaction (CI) or DFT calculations. mdpi.com

Optimized Geometries and Vibrational Frequencies

Optimized geometries of the hypophosphite anion are determined through quantum chemical calculations by finding the lowest energy arrangement of atoms. These calculations provide precise bond lengths and bond angles. For the H₂PO₂⁻ ion, optimized structures show specific bond lengths for the P=O and P-H bonds, as well as characteristic bond angles. In one DFT study, the double P1-O1(2) and P1-H1(2) bonds were found to have equal lengths of 1.419 Å and 1.512 Å, respectively, in aqueous solution at 353.15 K. psu.edu The bond angles were reported as 108.4° for H1-P1-O1, 121.3° for O1-P1-O2, and 99.7° for H1-P1-H2. psu.edu

Vibrational frequencies of the hypophosphite anion can be calculated from the second derivatives of the energy with respect to nuclear coordinates, typically after geometry optimization to a stationary point. ruc.dk These calculations provide theoretical vibrational spectra that can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments and understand molecular dynamics. mdpi.comresearchgate.net Calculated harmonic frequencies may be scaled to better match experimental values due to approximations in the calculations and anharmonicity. mdpi.com Studies have reported calculated vibrational modes for the hypophosphite anion and its deuterated analogue. mdpi.com

A table summarizing typical optimized geometry parameters for the hypophosphite anion based on computational studies is presented below:

| Bond/Angle | Parameter Value (Å or °) | Method/Conditions (Example) | Citation |

| P=O bond length | 1.419 Å | DFT/B3LYP/6-311G(d,p) in water at 353.15 K | psu.edu |

| P-H bond length | 1.512 Å | DFT/B3LYP/6-311G(d,p) in water at 353.15 K | psu.edu |

| H-P-O angle | 108.4° | DFT/B3LYP/6-311G(d,p) in water at 353.15 K | psu.edu |

| O-P-O angle | 121.3° | DFT/B3LYP/6-311G(d,p) in water at 353.15 K | psu.edu |

| H-P-H angle | 99.7° | DFT/B3LYP/6-311G(d,p) in water at 353.15 K | psu.edu |

Molecular Modeling of Reaction Mechanisms

Molecular modeling, particularly using DFT, is extensively applied to study the reaction mechanisms involving sodium hypophosphite and the hypophosphite anion. These studies aim to elucidate the elementary steps, transition states, and energy barriers of reactions.

One significant area of research involves the use of this compound as a reducing agent, notably in electroless plating processes and organic synthesis. wikipedia.orgatamanchemicals.commdpi.comnih.gov Molecular modeling has been used to investigate the mechanism of hypophosphite ion oxidation on metal surfaces like Cu, Ni, and Pd, which is relevant to electroless deposition. researchgate.net The elementary steps in these reactions often include adsorption of the hypophosphite ion onto the metal surface, dehydrogenation (cleavage of P-H bonds), and oxidation. researchgate.net DFT calculations have shown that the stability of hypophosphite ion adsorption varies depending on the metal surface, with the order Ni (111) > Pd (111) > Cu (111). researchgate.net Dehydrogenation is identified as a step with reaction barriers, particularly significant on less catalytically active surfaces like Cu (111). researchgate.net

In organic synthesis, this compound can generate phosphorus-centered radicals via hydrogen atom abstraction, which can then participate in reactions like halogen atom transfer (XAT). organic-chemistry.orgacs.orgorganic-chemistry.org Quantum chemical calculations have been used to confirm the efficiency of such processes, for example, in the context of photocatalytic reactions. organic-chemistry.orgacs.org

Molecular modeling also helps in understanding the role of catalysts and other species in these reactions. For instance, studies on electroless nickel deposition have examined the interaction between hypophosphite ions and metal ions or surfaces, sometimes proposing bridged intermediates. researchgate.net

Ionic Speciation Modeling in Complex Solutions

Ionic speciation modeling in complex solutions containing hypophosphite involves determining the distribution of different chemical species as a function of parameters such as pH, temperature, and the concentration of other ions. This compound dissociates into Na⁺ and H₂PO₂⁻ in water. nih.govnih.gov However, in complex systems, the hypophosphite anion can participate in various equilibria, including protonation/deprotonation and complex formation with metal ions.

While direct computational modeling of hypophosphite speciation in highly complex, multi-component solutions is intricate, principles from speciation modeling of related phosphorus oxyanions and metal complexes can be applied. researchgate.netresearchgate.netnih.gov Speciation diagrams, often derived from experimental data and equilibrium calculations, illustrate the prevalence of different species across a range of conditions. researchgate.net

Modeling the solubility of this compound in water across different temperatures is another aspect related to its behavior in solution, which can be described using thermodynamic models like the Apelblat and Van't Hoff equations. researchgate.net

Environmental Impact and Sustainability in Sodium Hypophosphite Chemistry

Green Chemistry Principles in Synthesis and Application

The application of green chemistry principles in the synthesis and use of sodium hypophosphite aims to reduce or eliminate the use and generation of hazardous substances. This compound itself is often considered an environmentally benign and nontoxic alternative to traditional reducing agents like borohydrides or molecular hydrogen in certain applications organic-chemistry.orgacs.orgnih.govx-mol.com. For instance, in reductive amination, a key process in amine synthesis, this compound has been demonstrated as a safer and more cost-effective option with a lower environmental impact, achieving E factors around 1 compared to values greater than 3 for sodium phosphite (B83602) and B-H reductants organic-chemistry.orgacs.orgnih.gov.

Furthermore, the production of this compound can utilize phosphorus-containing sludge, a waste product from phosphoric acid synthesis, contributing to waste utilization acs.orgkpi.kharkov.uaresearchgate.net. This approach aligns with green chemistry principles by transforming a waste material into a valuable chemical.

However, it is important to note that while this compound is considered non-hazardous for humans and the environment in general, it can be harmful to aquatic life in large amounts and should be disposed of according to regulations chemiis.comsmc-global.com. Decomposition of this compound can also produce toxic and flammable phosphine (B1218219) gas under certain conditions, highlighting the need for careful handling and process control smc-global.comuwaterloo.ca.

Waste Minimization and Resource Efficiency in Industrial Processes

Minimizing waste and improving resource efficiency are critical aspects of sustainable this compound chemistry. The production process for this compound can generate phosphorus-containing wastewater and phosphite-containing slag kpi.kharkov.ua. Efforts to optimize process chemistry and separation techniques have aimed to improve phosphorus yield and minimize waste generation kpi.kharkov.ua.

Process integration, particularly through heat recovery systems, has shown significant potential for improving energy efficiency in this compound production kpi.kharkov.uaresearchgate.netresearchgate.net. Studies have demonstrated that optimized integrated processes can consume significantly less hot and cold utilities compared to non-integrated processes kpi.kharkov.ua. For example, one study indicated that an optimal integrated process consumed 45% of the hot and 30% of the cold utilities required by a non-integrated process kpi.kharkov.ua. Another research project showed a potential for a 55% reduction in energy consumption through process integration researchgate.netresearchgate.net.

Innovative wastewater treatment methods in this compound production have also been explored to minimize environmental impact. One method involves the multi-stage washing of waste residue using phosphorus-containing wastewater, which not only reduces the consumption of pure water but also allows for the utilization of the phosphorus-containing wastewater, potentially achieving wastewater zero discharge google.com. This approach enhances the recovery rate of this compound from waste residue google.com.

Development of Eco-Friendly Reductants and Catalytic Systems

Research is ongoing to develop more eco-friendly reductants and catalytic systems utilizing or related to this compound. This compound itself is being explored as a greener reducing agent in various organic synthesis reactions, offering an alternative to less environmentally friendly reagents organic-chemistry.orgacs.orgnih.govx-mol.commdpi.comacs.org. Its use as a phosphorus source in palladium-catalyzed reactions for synthesizing organophosphorus compounds, such as diarylphosphinates, is considered a more economical and environmentally friendly approach compared to using traditional phosphorus trichloride (B1173362) researchgate.netmdpi.com.

Catalytic systems are being developed to enhance the efficiency and sustainability of reactions involving this compound. For instance, ruthenium-based nanocomposite catalysts have been investigated for hydrogen generation from this compound, offering a potential clean source of hydrogen without pollutants mdpi.com. These catalysts demonstrate good activity and recyclability under mild conditions mdpi.com.

While this compound can act as a catalyst in certain reactions, such as the esterification of wood with citric acid, its environmental impact in such applications is also considered researchgate.net. The potential for unwanted side reactions at higher concentrations highlights the need for optimizing its application in catalytic systems researchgate.net.

The development of heterogeneous catalysts, such as metalized porous organic ligands, is also being explored to bridge the gap between homogeneous and heterogeneous catalysis, offering potential for improved catalyst recovery and recycling in reactions utilizing this compound acs.org.